N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)-N'-ethylurea
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Overview
Description
N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)-N’-ethylurea is a complex organic compound characterized by its unique molecular structure This compound is part of the piperidine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and material sciences
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)-N’-ethylurea typically involves the reaction of 2,6-diethyl-2,3,6-trimethylpiperidine with ethyl isocyanate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process may involve:
Reactants: 2,6-diethyl-2,3,6-trimethylpiperidine and ethyl isocyanate.
Solvent: Anhydrous solvents such as dichloromethane or toluene.
Catalyst: A base catalyst like triethylamine to facilitate the reaction.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to optimize yield.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)-N’-ethylurea may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)-N’-ethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)-N’-ethylurea oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)-N’-ethylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)-N’-ethylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)-2-hydroxyacetamide: Shares a similar piperidine core but differs in functional groups.
N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)but-2-enamide: Contains a but-2-enamide group instead of an ethylurea group.
N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)methanesulfonamide: Features a methanesulfonamide group, offering different chemical properties.
Uniqueness
N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)-N’-ethylurea stands out due to its unique combination of ethyl and methyl groups, which confer distinct steric and electronic properties. These characteristics make it a valuable compound for various applications, particularly in the synthesis of specialized organic molecules and materials.
Properties
CAS No. |
61683-07-6 |
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Molecular Formula |
C15H31N3O |
Molecular Weight |
269.43 g/mol |
IUPAC Name |
1-(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)-3-ethylurea |
InChI |
InChI=1S/C15H31N3O/c1-7-14(5)10-12(17-13(19)16-9-3)11(4)15(6,8-2)18-14/h11-12,18H,7-10H2,1-6H3,(H2,16,17,19) |
InChI Key |
GVCNLUBDUVQZDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C(C(N1)(C)CC)C)NC(=O)NCC)C |
Origin of Product |
United States |
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